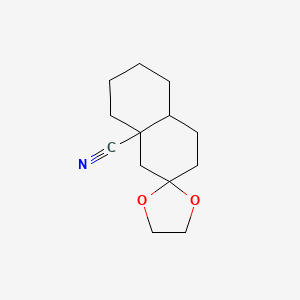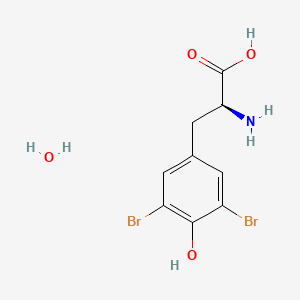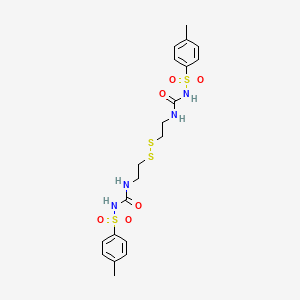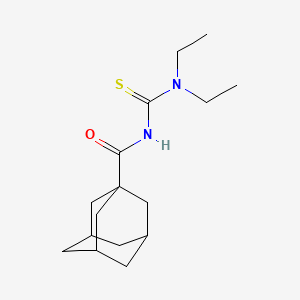
8A-Cyano-2-decalone ethylene ketal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8A-Cyano-2-decalone ethylene ketal is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.302 g/mol . This compound is known for its unique structure, which includes a cyano group and an ethylene ketal moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8A-Cyano-2-decalone ethylene ketal typically involves the reaction of 8A-Cyano-2-decalone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with ethylene glycol to form the ketal. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reactants and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 8A-Cyano-2-decalone ethylene ketal undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The ketal moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alcohols and amines can react with the ketal moiety under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted ketals depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8A-Cyano-2-decalone ethylene ketal is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-catalyzed reactions involving ketals.
Medicine: Potential use in drug design and development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8A-Cyano-2-decalone ethylene ketal involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ketal moiety can undergo hydrolysis to form the corresponding ketone and alcohol. These reactions are catalyzed by enzymes or chemical catalysts, leading to the formation of various products that can exert biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
- 4Alpha-Acetoxy-Delta5-Cholestene-3-One Ethylene Ketal
- 2-Chlorobenzaldehyde Ethylene Ketal
- Benzoin Ethylene Ketal
- 3,5,5,8,8-Pentamethyl-2-Decalone
- 2-Cyclopenten-1-One Ethylene Ketal
Comparison: 8A-Cyano-2-decalone ethylene ketal is unique due to the presence of both a cyano group and an ethylene ketal moiety. This combination imparts distinct chemical properties, making it a valuable compound for various research applications. In contrast, similar compounds may lack one of these functional groups, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
25578-12-5 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
spiro[1,2,3,4,5,7,8,8a-octahydronaphthalene-6,2'-1,3-dioxolane]-4a-carbonitrile |
InChI |
InChI=1S/C13H19NO2/c14-10-12-5-2-1-3-11(12)4-6-13(9-12)15-7-8-16-13/h11H,1-9H2 |
InChI-Schlüssel |
XDZWVZVEAHGFPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC3(CCC2C1)OCCO3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[3-(1,1-Dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-methoxyphenyl)-2-propenoate](/img/structure/B11961704.png)
![5-(2-bromophenyl)-4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11961715.png)



![2-(2-Chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11961740.png)
![4,4'-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile](/img/structure/B11961749.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961751.png)





![Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate](/img/structure/B11961797.png)
